molecular formula C13H17BrN2O3 B8227350 1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B8227350
M. Wt: 329.19 g/mol
InChI Key: PUXWINDLBNZIKZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 946121-78-4) features a pyrido[2,3-b][1,4]oxazine core substituted with a bromine atom at position 7, a methyl group at position 8, and a tert-butoxycarbonyl (Boc) protecting group at position 1 ().
Molecular Formula: C₁₃H₁₆BrN₂O₃.
Key Properties:

  • The Boc group enhances steric bulk and stability, reducing susceptibility to nucleophilic attack or oxidation .
  • Bromine at position 7 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group at position 8 modulates lipophilicity and steric effects .

Properties

IUPAC Name

tert-butyl 7-bromo-8-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-8-9(14)7-15-11-10(8)16(5-6-18-11)12(17)19-13(2,3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXWINDLBNZIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)OCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-b][1,4]oxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazine ring.

    Introduction of the Bromine Atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Protection with Boc Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc group and the bromine atom can influence its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Substituent Position and Halogen Variation

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Br at position 6 C₇H₇BrN₂O 215.05 Bromine at position 6 alters electronic distribution; lower steric bulk vs. Boc analog.
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine I at position 6, CH₃ at 7 C₈H₉IN₂O 276.08 Iodine enhances polarizability for nucleophilic substitution; methyl improves metabolic stability.
7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde Pivaloyl at 1, CHO at 6 C₁₄H₁₈N₂O₃ 262.30 Carbaldehyde enables condensation reactions; pivaloyl group increases lipophilicity.

Key Insights :

  • Halogen Position : Bromine at position 7 (target compound) vs. 6 (CAS 1203499-17-5) alters reactivity. Position 7 bromine is more reactive in cross-coupling due to proximity to the nitrogen heterocycle .
  • Halogen Type : Iodine (CAS 1261365-45-0) offers better leaving-group ability than bromine but may reduce stability under light or heat .

Functional Group Impact

  • Boc vs. Pivaloyl : The Boc group (tert-butoxycarbonyl) in the target compound is less electron-withdrawing than pivaloyl, favoring stability in acidic conditions. Pivaloyl derivatives (e.g., CAS 1112193-37-9) are more lipophilic but prone to hydrolysis .
  • Methyl Group : Methyl at position 8 (target) vs. position 7 (CAS 1261365-45-0) reduces steric hindrance near the reactive bromine, enhancing coupling efficiency .

Biological Activity

1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound notable for its pyrido[2,3-b][1,4]oxazine core structure. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and a bromine atom at specific positions enhances its reactivity and utility in various chemical transformations.

  • Molecular Formula : C13H17BrN2O3
  • Molecular Weight : 329.19 g/mol
  • IUPAC Name : tert-butyl 7-bromo-8-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrido[2,3-b][1,4]oxazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination : Using bromine or N-bromosuccinimide (NBS) in suitable solvents.
  • Protection with Boc Group : To enhance stability and reactivity for further transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its structure allows for modulation of biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, potentially altering signaling pathways crucial for various physiological processes.

Case Studies and Research Findings

Recent studies have explored the biological effects of oxazine derivatives similar to this compound:

  • Cytotoxicity in Cancer Cells : A study demonstrated that similar oxazine compounds induced apoptosis in human breast cancer cells (MDA-MB231 and MCF-7) through reactive oxygen species (ROS) pathways. These compounds activated JNK signaling and altered the expression of apoptosis-associated proteins such as PARP and Bax while inhibiting anti-apoptotic proteins like Bcl-2 and Survivin .
  • Antibacterial Activity : Other research indicated that oxazine derivatives exhibited significant antibacterial properties against various pathogens while showing minimal toxicity to normal human lung fibroblast cells (WI38). This suggests a favorable therapeutic index for these compounds .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazineLacks Boc groupModerate enzyme inhibition
1-Boc-7-chloro-8-methylChlorine instead of bromineAltered reactivity; potential for different biological interactions
1-Boc-7-bromoNo methyl groupReduced steric hindrance; different binding affinities

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